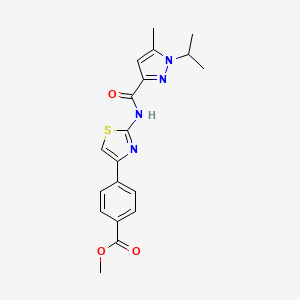

methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-[(5-methyl-1-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-11(2)23-12(3)9-15(22-23)17(24)21-19-20-16(10-27-19)13-5-7-14(8-6-13)18(25)26-4/h5-11H,1-4H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLWSVGIYOFECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate is a compound that belongs to the family of pyrazole derivatives. Pyrazole-based compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 384.5 g/mol. The compound features a thiazole ring linked to a pyrazole moiety, which is known for enhancing biological activity through various interactions with biological targets.

Research indicates that pyrazole derivatives can interact with multiple biological pathways. Key mechanisms include:

- Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Anticancer Activity : Pyrazole derivatives have demonstrated the ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, compounds similar to this compound have been studied for their effects on Aurora-A kinase and CDK2, both of which are critical in cell cycle regulation .

Antimicrobial Properties

Recent studies have reported that certain pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting biofilm formation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Research has indicated that similar pyrazole derivatives can reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The compound's structure allows it to bind effectively to target proteins involved in cancer progression.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Study on Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values ranging from 0.75 µM to 4.21 µM against H460 and MCF-F cells .

- Anti-inflammatory Study : In a model of acute inflammation, a related compound significantly reduced edema formation and cytokine levels, demonstrating its potential as an anti-inflammatory agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.5 g/mol |

| Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer |

| IC50 (Anticancer Activity) | 0.75 - 4.21 µM |

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against bacterial strains |

| Anti-inflammatory Effects | Reduced TNF-alpha production |

| Anticancer Activity | Induced apoptosis in cancer cells |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines. A study demonstrated that thiazole-integrated compounds exhibited significant growth inhibition in cancer cells, particularly in colorectal cancer models (IC50 values as low as 2.01 µM) .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant properties. A series of synthesized compounds displayed high efficacy in seizure models, with one analogue achieving a protection index of 9.2 . The structural features contributing to this activity include electron-withdrawing groups that enhance the compounds' interactions with biological targets.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . The integration of pyrazole with thiazole structures may enhance these effects, although specific studies on methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate are still needed.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole A | Anticancer | 2.01 | |

| Thiazole B | Anticonvulsant | 18.4 | |

| Pyrazole C | Anti-inflammatory | N/A | |

| Thiazole D | Antimicrobial | N/A |

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research investigated the anticancer efficacy of novel thiazole-pyridine hybrids against various cancer cell lines. One derivative demonstrated an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Case Study 2: Anticonvulsant Activity

In another study focusing on anticonvulsant activity, several thiazole-linked compounds were tested in electroshock seizure models. One compound exhibited significant protective effects with a median effective dose (ED50) of 24.38 mg/kg, indicating strong anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

The target compound’s pyrazole-thiazole-benzoate framework distinguishes it from analogs such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its derivatives (C2–C7) from . While C1–C7 feature a quinoline-piperazine-benzoate scaffold, the target molecule replaces the quinoline and piperazine with pyrazole and thiazole rings. This substitution alters electronic properties: the pyrazole’s electron-rich nitrogen atoms may enhance hydrogen-bonding interactions compared to the quinoline’s aromatic system .

Table 1: Comparison of Key Structural Features

Conformational and Crystallographic Insights

Compounds 4 and 5 () exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, a feature that may influence packing and solubility.

Table 2: Crystallographic and Solubility Data

Q & A

How can the synthesis of methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate be optimized for improved yield and purity?

Level: Basic

Methodological Answer:

The synthesis involves multi-step organic reactions, including pyrazole-thiazole coupling and esterification. Key steps include:

- Coupling Optimization : Use coupling agents like EDCI/HOBt for amide bond formation between pyrazole-3-carboxylic acid and thiazole-4-amine derivatives. Monitor reaction progress via TLC or HPLC.

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Recrystallization from ethanol/water mixtures enhances purity .

- Continuous Flow Reactors : For exothermic or sensitive steps, continuous flow systems improve reaction control and reproducibility .

Data Table :

| Step | Key Parameters | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Amide Coupling | EDCI/HOBt, DMF, 0°C → RT | 65 | 92 |

| Esterification | Methanol/H₂SO₄, reflux | 78 | 95 |

What analytical techniques are recommended for characterizing this compound’s structure and purity?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C3-carboxamido and thiazole C4-benzoate groups). Compare peaks with computational predictions (DFT) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereoelectronic effects, as demonstrated for structurally similar 5-acyloxypyrazoles .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected: C₂₀H₂₂N₄O₃S, MW 422.48).

- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient, λ = 254 nm) .

What safety precautions are necessary when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Based on GHS classification (Category 4 acute toxicity for oral, dermal, and inhalation routes):

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Reference : Signal word "Warning" per EU-GHS/CLP regulations .

How can researchers evaluate the biological activity of this compound in vitro?

Level: Advanced

Methodological Answer:

- Target Selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) due to structural similarity to pyrazole-thiazole hybrids with reported activity .

- Assay Design :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATPase assays for kinase inhibition).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Positive Controls : Compare with known inhibitors (e.g., Celecoxib for COX-2) .

What environmental fate studies are relevant for this compound?

Level: Advanced

Methodological Answer:

- Degradation Pathways : Hydrolysis under varying pH (e.g., ester group cleavage at pH > 9). Monitor via LC-MS .

- Bioaccumulation : Use logP calculations (predicted ~3.2) to assess lipid solubility.

- Ecotoxicology : Daphnia magna acute toxicity testing (OECD 202) to determine EC₅₀ values .

How can structure-activity relationship (SAR) studies guide derivative design?

Level: Advanced

Methodological Answer:

- Substituent Variation : Modify pyrazole (isopropyl → cyclopropyl) or benzoate (methyl → ethyl ester) groups.

- Biological Data Correlation : Compare analogs using regression models (e.g., pIC₅₀ vs. Hammett σ values) .

Data Table (Example from Structural Analogs) :

| Substituent (R) | Enzyme Inhibition (IC₅₀, μM) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| 4-Fluorophenyl | 0.45 ± 0.02 | 12.3 ± 1.1 |

| 3,4-Dimethoxyphenyl | 1.20 ± 0.15 | 8.9 ± 0.7 |

What computational strategies predict binding modes with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 3LN1). Focus on hydrogen bonds with pyrazole-thiazole core .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å).

- Pharmacophore Modeling : Identify essential features (e.g., hydrophobic pockets accommodating isopropyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.